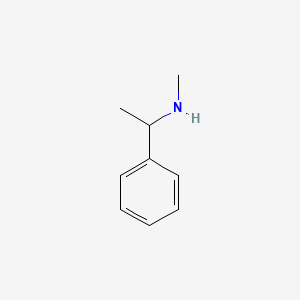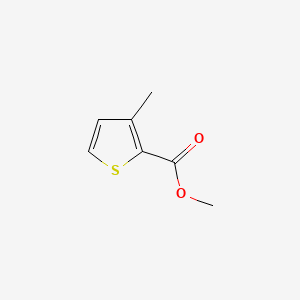
Methyl 3-methylthiophene-2-carboxylate
Descripción general
Descripción
“Methyl 3-methylthiophene-2-carboxylate” is a chemical compound . The IUPAC name for this compound is "methyl 3-methyl-1H-1lambda3-thiophene-2-carboxylate" .
Molecular Structure Analysis
The molecular formula of “Methyl 3-methylthiophene-2-carboxylate” is C7H8O2S . The molecular weight is 156.20 . The InChI code is 1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 3-methylthiophene-2-carboxylate” is a clear liquid that can range in color from colorless to yellow . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
1. Synthesis of Organic Compounds
- Efficient Synthesis Process : A study by Kogami and Watanabe (2011) describes an efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, highlighting its simplicity and effectiveness in organic synthesis (Kogami & Watanabe, 2011).
- N-Arylation using Copper-Mediated Processes : Rizwan et al. (2015) developed a practical protocol for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling, demonstrating the compound's versatility in creating a range of functionalized molecules (Rizwan et al., 2015).
2. Material Science Applications
- Polythiophene Carboxylic Acids : Kim et al. (1999) explored water-soluble polythiophene carboxylic acids, investigating their properties through titration and spectroscopy. This study implies the potential application of these compounds in advanced material science (Kim et al., 1999).
- Conductive Polymer Studies : A study by Hoier and Park (1993) on the electrochemical growth of poly(3-methylthiophene) provides insights into the material's application in electronics and conductive polymers (Hoier & Park, 1993).
3. Computational and Crystallographic Analysis
- Crystal Structure Analysis : Tao et al. (2020) conducted a detailed crystallographic and computational study on Methyl-3-aminothiophene-2-carboxylate, crucial for understanding its properties in various applications (Tao et al., 2020).
4. Catalysis and Reaction Mechanisms
- Alkylation Studies : Dupuy et al. (2012) investigated the alkylation of 3-methylthiophene with 2-methyl-1-pentene over acidic zeolites, demonstrating its role in catalytic processes (Dupuy et al., 2012).
Safety And Hazards
“Methyl 3-methylthiophene-2-carboxylate” is a combustible liquid . It should be kept away from flames and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling the compound . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Propiedades
IUPAC Name |
methyl 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWROFVPMUPMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342325 | |
| Record name | methyl 3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylthiophene-2-carboxylate | |
CAS RN |
81452-54-2 | |
| Record name | methyl 3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

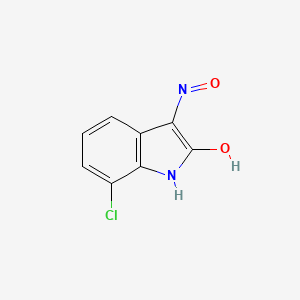
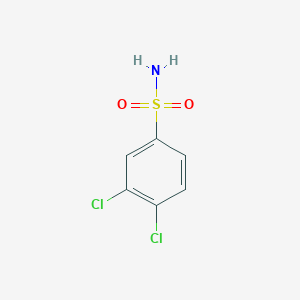
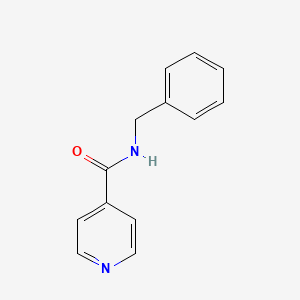
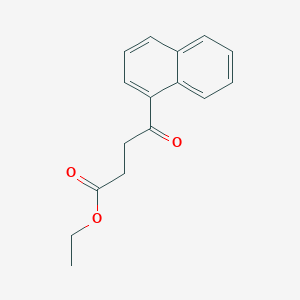
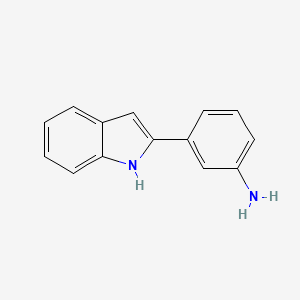
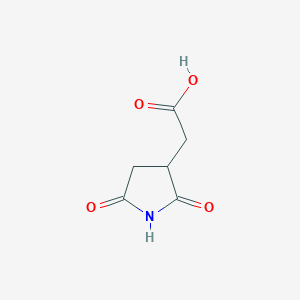
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)
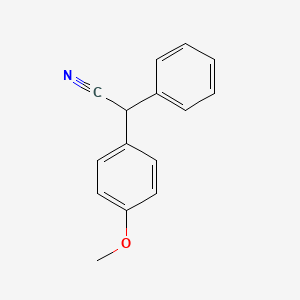
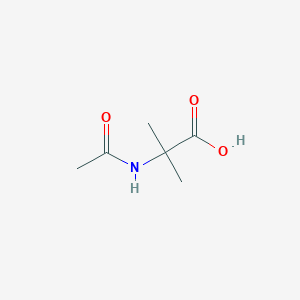
![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)
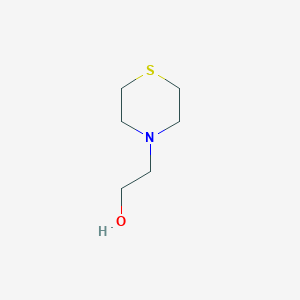
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)
